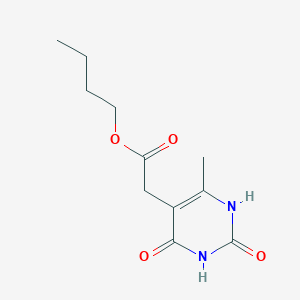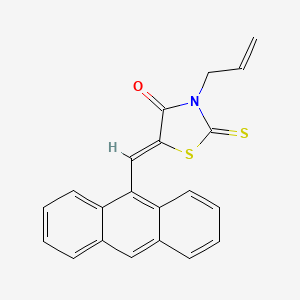![molecular formula C21H13BrCl2N2O3 B4580987 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide often involves multi-step chemical reactions, starting from simpler compounds and gradually building up the desired structure. Techniques such as the Suzuki−Miyaura coupling reaction have been developed to facilitate the synthesis of such molecules, offering a practical method for constructing complex organic compounds efficiently (Ikemoto et al., 2005). This approach allows for the introduction of various functional groups and structural frameworks necessary for the final compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure, providing detailed information about the arrangement of atoms and the configuration of molecules. For compounds similar to the one , studies have shown how molecular geometries can be calculated and compared with experimental data to confirm structural hypotheses (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are directly influenced by its molecular structure. The presence of functional groups such as bromo, chloro, methoxy, and benzoxazole in the compound's structure can lead to various chemical behaviors, including reactivity towards nucleophiles or electrophiles, potential for further functionalization, and the ability to form specific interactions with biological targets. The synthesis process often explores these chemical properties to optimize reaction conditions and yields.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are essential for understanding the practical aspects of handling and using the compound. These properties are influenced by the molecular structure and intermolecular forces present in the compound. For instance, the crystalline structure and properties of related compounds have been studied to understand their solid-state behavior and stability (Subashini et al., 2012).
Applications De Recherche Scientifique
Synthesis of Key Intermediates in Drug Development
The compound has been utilized in the synthesis of key intermediates for developing drugs. For instance, it has been used in the practical synthesis of orally active CCR5 antagonists, which are important in the treatment of diseases like HIV/AIDS (Ikemoto et al., 2005). Similarly, the compound has found application in the synthesis of SGLT2 inhibitors, a class of medications used in diabetes therapy (Zhang et al., 2022).
Development of Novel Antimicrobial Agents
In the realm of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, new oxazolones synthesized from derivatives of this compound have been tested for antimicrobial properties against various bacterial and fungal strains (Rosca, 2020).
Antioxidant Properties
Research into natural antioxidants has utilized similar bromophenol compounds. These compounds, including variants of 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, have been isolated from natural sources like marine algae and evaluated for their antioxidant activity, showing potential for preventing oxidative deterioration of food (Li et al., 2011).
Photodynamic Therapy Applications
In photodynamic therapy, a field aimed at treating diseases like cancer, derivatives of this compound have been synthesized and characterized for their photophysical and photochemical properties. These properties are essential for the compound's effectiveness as a photosensitizer in Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Synthesis of Electrophilic Bromination Products
The compound has been employed in the synthesis of electrophilic bromination products. This is seen in the regioselective bromination of certain molecules to produce derivatives that can be further used in various chemical applications, highlighting the compound's utility in synthetic chemistry (Fan et al., 2007).
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O3/c1-28-18-6-2-11(8-16(18)24)21-26-17-10-13(4-7-19(17)29-21)25-20(27)14-9-12(22)3-5-15(14)23/h2-10H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQUPNUNNRWLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4580915.png)
![5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4580924.png)
![2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid](/img/structure/B4580932.png)

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)

![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)